molecular formula C12H17NO3 B13715303 cis-2-epoxy-4-oxo-7E,10E-dodecadienamide

cis-2-epoxy-4-oxo-7E,10E-dodecadienamide

Cat. No.: B13715303
M. Wt: 223.27 g/mol
InChI Key: GVEZIHKRYBHEFX-ZIMISOLQSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: Helicocerin can be synthesized through a series of chemical reactions involving the precursor compounds. The synthetic route typically involves the formation of an oxirane ring and subsequent modifications to introduce the necessary functional groups. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained.

Industrial Production Methods: Industrial production of Helicocerin involves the fermentation of Cephalosporium caerulens under controlled conditions. The fermentation broth is then subjected to extraction and purification processes to isolate Helicocerin in its pure form. This method ensures a consistent and scalable production of the compound .

Types of Reactions:

    Oxidation: Helicocerin can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert Helicocerin into its reduced forms, altering its biological activity.

    Substitution: Helicocerin can participate in substitution reactions where functional groups are replaced by other groups, modifying its chemical properties.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with varying biological activities .

Scientific Research Applications

Helicocerin has a wide range of applications in scientific research:

Mechanism of Action

Helicocerin exerts its effects by inhibiting the biosynthesis of sterols and fatty acids. It binds irreversibly to fatty acid synthase, specifically targeting the β-ketoacyl-acyl carrier protein synthase. This inhibition leads to the disruption of fatty acid and sterol production, which is essential for fungal cell membrane integrity. Additionally, Helicocerin inhibits HMG-CoA synthetase activity, further affecting sterol biosynthesis .

Comparison with Similar Compounds

Helicocerin is unique in its dual inhibition of both fatty acid and sterol biosynthesis. Similar compounds include:

    Cerulenin: Also inhibits fatty acid synthase but has a different molecular structure.

    Thiomyristoyl: Another inhibitor of fatty acid synthesis with distinct chemical properties.

    Triclosan: Inhibits fatty acid synthesis but primarily targets bacterial enzymes.

Helicocerin stands out due to its broad-spectrum antifungal activity and its ability to inhibit multiple biosynthetic pathways .

Properties

Molecular Formula

C12H17NO3

Molecular Weight

223.27 g/mol

IUPAC Name

3-[(4E,7E)-nona-4,7-dienoyl]oxirane-2-carboxamide

InChI

InChI=1S/C12H17NO3/c1-2-3-4-5-6-7-8-9(14)10-11(16-10)12(13)15/h2-3,5-6,10-11H,4,7-8H2,1H3,(H2,13,15)/b3-2+,6-5+

InChI Key

GVEZIHKRYBHEFX-ZIMISOLQSA-N

Isomeric SMILES

C/C=C/C/C=C/CCC(=O)C1C(O1)C(=O)N

Canonical SMILES

CC=CCC=CCCC(=O)C1C(O1)C(=O)N

Origin of Product

United States

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